molecular formula C9H9BrN2 B1338715 2-(2-Bromoethyl)-1H-benzo[d]imidazole CAS No. 4078-54-0

2-(2-Bromoethyl)-1H-benzo[d]imidazole

Cat. No. B1338715
CAS RN: 4078-54-0
M. Wt: 225.08 g/mol
InChI Key: UVKUFRWLIJUYHS-UHFFFAOYSA-N
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Description

Imidazoles and benzimidazoles are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . They are key components of functional molecules used in a variety of everyday applications .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

Imidazoles have a five-membered ring structure with two nitrogen atoms at the 1 and 3 positions and three carbon atoms . Benzimidazoles are bicyclic heteroaromatic compounds where a benzene ring is fused to the 4 and 5 positions of an imidazole ring .


Chemical Reactions Analysis

Imidazoles are versatile in chemical reactions due to their special structural features and electron-rich environment . They can participate in a variety of reactions, including those that form bonds during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazoles and benzimidazoles have unique chemical complexities due to their structural features . They are key components of functional molecules used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .

Scientific Research Applications

Antifungal Activity

2-(2-Bromoethyl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their antifungal activities. Studies have found that compounds like 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibit notable antifungal activities against species like Candida, Aspergillus, and dermatophytes (Khabnadideh et al., 2012).

Antitubercular Properties

Compounds synthesized using this compound have demonstrated significant antitubercular activity. For example, a series of 2-(benzylthio)-1H-benzo[d]imidazoles showed promise as in vitro inhibitors of Mycobacterium tuberculosis growth (Rambo et al., 2021).

Antimicrobial Activity

Novel derivatives of this compound have been synthesized and assessed for their antimicrobial properties. Some of these compounds have shown effective antibacterial and antifungal activities against various clinical isolates of Gram-positive and Gram-negative bacteria (Reddy & Reddy, 2010).

Anticancer Potential

Research has indicated that certain this compound derivatives exhibit anticancer properties. For instance, studies involving the synthesis and characterization of Ru(II) complexes of substituted benzimidazoles have shown their potential as anticancer compounds (Singh et al., 2019).

Chemotherapy Sensors

The development of this compound integrated anthracene/pyrene derivatives has led to efficient chemosensors for aluminum ion detection in living cells. These compounds are valuable in the context of detecting and analyzing specific ions in biological systems (Shree et al., 2019).

Safety and Hazards

The safety and hazards associated with imidazole and benzimidazole compounds can vary widely depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of these heterocycles . Future research will likely focus on developing new synthesis methods and exploring new applications of these compounds .

properties

IUPAC Name

2-(2-bromoethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKUFRWLIJUYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515612
Record name 2-(2-Bromoethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4078-54-0
Record name 2-(2-Bromoethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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